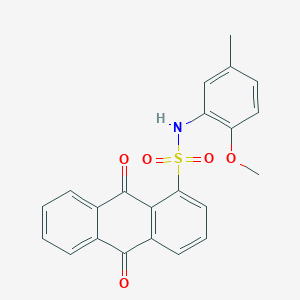amino]phenyl isonicotinate](/img/structure/B280750.png)
4-[[(4-Fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-Fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate, commonly known as FS-1, is a chemical compound that has attracted significant attention in scientific research for its potential therapeutic applications.
Mechanism of Action
FS-1 exerts its therapeutic effects through its ability to inhibit the activity of various enzymes and signaling pathways involved in cancer, inflammation, and infectious diseases. In cancer, FS-1 inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inflammation research has demonstrated that FS-1 can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory cytokines. In infectious disease research, FS-1 has been shown to inhibit the activity of viral proteases and reverse transcriptases, which are enzymes involved in viral replication.
Biochemical and Physiological Effects:
FS-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, FS-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, FS-1 has been shown to reduce the production of inflammatory cytokines and chemokines. In infectious disease research, FS-1 has been shown to inhibit viral replication and reduce viral load in animal models.
Advantages and Limitations for Lab Experiments
FS-1 has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and availability. However, FS-1 also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
FS-1 has significant potential for future therapeutic applications, and several directions for future research can be explored. These include the development of more potent and selective analogs of FS-1, the investigation of FS-1's potential for combination therapy with other drugs, and the exploration of FS-1's potential for other therapeutic applications, such as neurodegenerative diseases and metabolic disorders.
In conclusion, FS-1 is a promising chemical compound with significant potential for therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of FS-1 and its analogs.
Synthesis Methods
FS-1 can be synthesized using a multi-step process involving the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with isonicotinic acid, followed by the reaction of the resulting intermediate with 4-aminophenyl isonicotinate. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
FS-1 has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, FS-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has demonstrated that FS-1 can reduce the production of inflammatory cytokines and alleviate inflammation in animal models. In infectious disease research, FS-1 has been shown to have antiviral activity against several viruses, including HIV and influenza A virus.
properties
Molecular Formula |
C25H18FN3O5S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[4-[(4-fluoro-2-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C25H18FN3O5S/c1-17-16-20(26)2-7-23(17)35(32,33)29(24(30)18-8-12-27-13-9-18)21-3-5-22(6-4-21)34-25(31)19-10-14-28-15-11-19/h2-16H,1H3 |
InChI Key |
OBTSIEKAKVFLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)